Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . The intermediate products are then subjected to further reactions to introduce the ethyl ester and bromine functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrido[2,1-c]pyrazine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxo derivatives .
Scientific Research Applications
Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as a bioactive agent with antibacterial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridine: Known for its antibacterial and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored as a CDK2 inhibitor for cancer treatment.
Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles: Used as intermediates for the synthesis of various heterocyclic compounds.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate .
Properties
Molecular Formula |
C17H20BrN3O3 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.02,6]trideca-1(13),2,4,10-tetraene-11-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-5-24-16(23)10-8-20-11(6-13(10)22)12-7-15(18)19-21(12)9-14(20)17(2,3)4/h6-8,14H,5,9H2,1-4H3/t14-/m0/s1 |
InChI Key |
JUDYCLOHUCEQJD-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](CN3C(=CC(=N3)Br)C2=CC1=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CN2C(CN3C(=CC(=N3)Br)C2=CC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.